Benzodepa
Overview
Description
Benzodepa is a small molecule pharmaceutical . It has the molecular formula C12H16N3O3P . It is currently being investigated in clinical studies .
Molecular Structure Analysis
Benzodepa has a molecular formula of C12H16N3O3P, an average mass of 281.247 Da, and a monoisotopic mass of 281.092926 Da . It contains a total of 37 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 three-membered rings, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 2 Aziridines .Scientific Research Applications
Benzodepa in Anxiety Disorders
Benzodiazepines like Benzodepa have been extensively used for treating anxiety and related disorders since the introduction of chlordiazepoxide in 1960. These compounds have been the subject of numerous scientific articles, detailing their molecular mechanisms of action, distribution, elimination properties, and clinical activity. Benzodepa's use in anxiety disorders is backed by extensive research, underscoring its importance in clinical practice (Shader & Greenblatt, 1993).
Benzodepa and Electrochemical Oxidation
A study on the electrochemical oxidation of methyl paraben on a boron-doped diamond anode has implications for understanding the degradation process of benzodepa-like substances. This research helps in understanding how such compounds can be broken down and their environmental impact mitigated (Steter et al., 2014).
Benzodepa's Addictive Properties
The addictive properties of benzodiazepines like Benzodepa have been a focus of research. Studies using animal models shed light on how benzodiazepines activate midbrain dopamine neurons and potentially hijack the mesolimbic reward system. This research is crucial for developing benzodiazepines with reduced addiction liability (Tan, Rudolph, & Lüscher, 2011).
Pedagogical Use in Science Teaching
Benzodepa-related concepts have been used in educational settings, particularly in science teacher education. The integration of scientific practices into lesson planning and teaching, potentially involving discussions around substances like Benzodepa, enhances pre-service teachers' understanding of scientific concepts and practices (Sarıbaş & Ceyhan, 2015).
Benzodepa in Forensic Science
In forensic science, the detection and analysis of benzodiazepines like Benzodepa in biological samples is critical. A study details a method for determining benzodiazepines in blood using solid-phase extraction and gas chromatography/mass spectrometry, which is essential in forensic toxicology (Inoue et al., 2000).
properties
IUPAC Name |
benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIUCBTYGKMLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173509 | |
Record name | Benzodepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzodepa | |
CAS RN |
1980-45-6 | |
Record name | Benzodepa [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001980456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZODEPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzodepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZODEPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30T24YM3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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